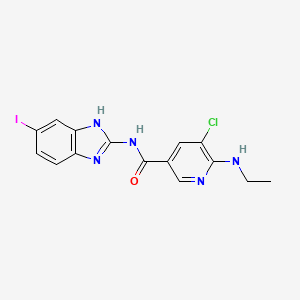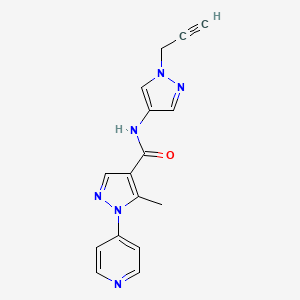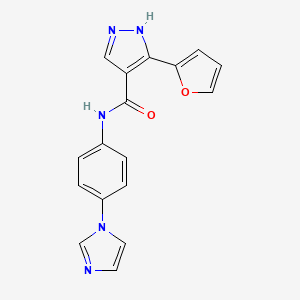
5-chloro-6-(ethylamino)-N-(6-iodo-1H-benzimidazol-2-yl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-6-(ethylamino)-N-(6-iodo-1H-benzimidazol-2-yl)pyridine-3-carboxamide, also known as EIPT, is a chemical compound that has been of great interest in scientific research due to its potential therapeutic applications. EIPT is a pyridine-based compound that has been synthesized through a multi-step process, and its mechanism of action has been extensively studied.
Mecanismo De Acción
The mechanism of action of 5-chloro-6-(ethylamino)-N-(6-iodo-1H-benzimidazol-2-yl)pyridine-3-carboxamide is not fully understood, but studies have shown that it inhibits the activity of the enzyme cyclin-dependent kinase 2 (CDK2), which plays a critical role in cell cycle progression. By inhibiting CDK2, this compound induces cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the activity of glycogen synthase kinase 3β (GSK3β), which is involved in the regulation of neuronal function and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the inhibition of GSK3β activity, and the potential to improve neuronal function and survival. Additionally, this compound has been shown to have anti-inflammatory activity and to inhibit the growth of certain bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-6-(ethylamino)-N-(6-iodo-1H-benzimidazol-2-yl)pyridine-3-carboxamide has several advantages for use in lab experiments, including its high potency and selectivity for CDK2 and GSK3β. However, this compound also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on 5-chloro-6-(ethylamino)-N-(6-iodo-1H-benzimidazol-2-yl)pyridine-3-carboxamide, including the development of more efficient synthesis methods, the optimization of its therapeutic potential for cancer and neurodegenerative diseases, and the exploration of its potential use in other areas such as anti-inflammatory and anti-bacterial agents. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to determine its potential side effects and toxicity.
Métodos De Síntesis
The synthesis of 5-chloro-6-(ethylamino)-N-(6-iodo-1H-benzimidazol-2-yl)pyridine-3-carboxamide involves several steps, including the reaction of 6-iodo-1H-benzimidazole-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-chloro-6-(ethylamino)pyridine-3-carboxamide in the presence of a base to yield this compound. The synthesis process has been optimized to yield high purity and yield of this compound.
Aplicaciones Científicas De Investigación
5-chloro-6-(ethylamino)-N-(6-iodo-1H-benzimidazol-2-yl)pyridine-3-carboxamide has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity in vitro and in vivo, and it has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been studied for its potential use as a therapeutic agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
5-chloro-6-(ethylamino)-N-(6-iodo-1H-benzimidazol-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClIN5O/c1-2-18-13-10(16)5-8(7-19-13)14(23)22-15-20-11-4-3-9(17)6-12(11)21-15/h3-7H,2H2,1H3,(H,18,19)(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXKQKODYBRMMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=N1)C(=O)NC2=NC3=C(N2)C=C(C=C3)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClIN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-acetyl-3,5-dimethylphenyl)-3-[(1R,2S)-2-(3-ethoxyphenyl)cyclopropyl]urea](/img/structure/B7434219.png)
![1-[4-[[(2-Amino-2-oxoethyl)carbamothioylamino]methyl]phenyl]piperidine-4-carboxamide](/img/structure/B7434226.png)

![methyl 3-[3-[[(N,N'-dimethylcarbamimidoyl)amino]methyl]phenyl]benzoate;hydrobromide](/img/structure/B7434232.png)
![5-bromo-N-[1-(2-chlorophenyl)pyrazol-4-yl]-6-fluoropyrimidin-4-amine](/img/structure/B7434244.png)
![Methyl 3-bromo-4-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]benzoate](/img/structure/B7434250.png)
![N-[4-[[6-(4-methoxyphenyl)pyrimidin-4-yl]amino]phenyl]oxolane-2-carboxamide](/img/structure/B7434254.png)
![N-[4-(4,5-dimethylimidazol-1-yl)phenyl]-5-(furan-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B7434258.png)
![4-N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyridine-2,4-dicarboxamide](/img/structure/B7434278.png)
![N-[(3-fluoro-2-iodophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7434289.png)
![3-[6-[(5-Propan-2-ylpyridin-2-yl)amino]hexanoylamino]propanoic acid](/img/structure/B7434298.png)
![N-[3-chloro-4-(2-methylpropylcarbamoyl)phenyl]-5-iodopyridine-3-carboxamide](/img/structure/B7434303.png)